molecular formula C12H8ClFN4O2 B1431297 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide CAS No. 936564-98-6

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Cat. No.: B1431297
CAS No.: 936564-98-6
M. Wt: 294.67 g/mol
InChI Key: UDBYRWYBFPAGRP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a pyrazine core doubly substituted with a carboxamide group and an amide linker to a 5-chloro-2-fluorobenzoyl moiety. This structure classifies it as a derivative of pyrazine-2-carboxamide, a scaffold well-documented in scientific literature for its diverse biological activities and utility as a key intermediate in organic synthesis. While specific data on this exact compound is limited, research on closely related analogs provides strong direction for its potential research applications. Pyrazinecarboxamide derivatives have been extensively investigated as antimycobacterial agents , with compounds like 5-chloro-N-phenylpyrazine-2-carboxamides demonstrating potent in vitro activity against Mycobacterium tuberculosis H37Rv, suggesting a potential role for this chemical class in developing novel anti-tuberculosis therapies . Furthermore, the structural motif of an indole ring linked to a pyrazinecarboxamide has been identified in the development of potent and highly selective Monoamine Oxidase B (MAO-B) inhibitors . These inhibitors are relevant for research into neurodegenerative disorders such as Parkinson's disease, indicating that this compound could serve as a valuable precursor or synthetic intermediate for neuroscientific research . The presence of the chlorobenzamide moiety may also be explored for its potential as an elicitor of secondary metabolites in plant cell cultures, as other synthetic pyrazine carboxamides have been shown to enhance the production of valuable flavonoids and flavonolignans in in vitro systems . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBYRWYBFPAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Core Construction

The pyrazine-2-carboxamide core is generally synthesized from simple precursors such as ethyl diethoxyacetate and amino-acetonitrile or via pyrazinoic acid derivatives. A notable approach involves:

  • Multi-step synthesis starting from inexpensive materials.
  • Use of amidation and nitrile hydrolysis steps to obtain the carboxamide functionality.
  • Challenges include multiple reaction steps (up to nine), modest overall yields (around 9%), and difficulties in intermediate isolation.

Representative Synthetic Route

A representative synthetic route adapted from related pyrazine carboxamide derivatives is as follows:

  • Synthesis of Pyrazine-2-carboxamide Intermediate:

    • Starting from pyrazinoic acid or pyrazine-2-carbonitrile, hydrolysis under acidic or basic conditions yields pyrazine-2-carboxamide.
  • Activation of 5-Chloro-2-fluorobenzoic Acid:

    • The acid is activated in situ using EDC·HCl and HOBt in DMF.
  • Amide Coupling:

    • The pyrazine-2-carboxamide intermediate is reacted with the activated 5-chloro-2-fluorobenzoic acid in the presence of DIPEA at room temperature or slightly elevated temperatures (25–50°C) for several hours.
  • Purification:

    • The crude product is purified by crystallization or chromatographic techniques to afford the target compound.

Optimization and Reaction Conditions

Optimization studies on related pyrazine derivatives suggest:

Parameter Conditions Explored Optimal Conditions
Solvent DMF, DCM, MeOH/Water mixtures DMF
Coupling Agents EDC·HCl, DCC, HATU EDC·HCl with HOBt
Base DIPEA, Triethylamine DIPEA
Temperature Room temperature to 50 °C 25–40 °C
Reaction Time 4–24 hours 12–16 hours
Purification Column chromatography, crystallization Crystallization preferred for scale

These conditions balance reaction efficiency, yield, and scalability.

Research Findings and Data Tables

Although direct reports on 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxamide are limited, closely related compounds synthesized via similar amide coupling strategies have been extensively studied for their biological activity and synthetic feasibility.

Table 1: Representative Yields and Purity of Pyrazine-Benzamido Derivatives

Compound Yield (%) Purity (%) Method Notes
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide 65–80 >98 EDC·HCl/HOBt coupling in DMF, crystallization
N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide 70–85 >97 Similar coupling conditions
N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide 60–75 >95 Hydrogenation step prior to coupling

Data compiled from synthetic analogues in anti-tubercular research

Notes on Challenges and Improvements

  • Multi-step synthesis and purification remain challenges, especially for scale-up.
  • Use of greener solvents and coupling agents is an area of ongoing research.
  • Avoidance of toxic intermediates and volatile reagents is critical for industrial applications.
  • Recent advances include one-step fluorination and direct amidation techniques to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. It is studied for its efficacy and safety in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. It binds to these targets, modulating their activity and leading to specific biological effects.

    Pathways Involved: The compound affects pathways related to cell signaling, metabolism, and gene expression. It can inhibit or activate specific pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Antimycobacterial Activity of Selected Pyrazine-2-carboxamides
Compound Substituent at Position 3 MIC (Mycobacterium tuberculosis) Cytotoxicity (HepG2 IC50) Reference
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) 4-Methylbenzylamino 6 µM ≥250 µM
N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) 3,4-Dichlorobenzylamino 12.5 µg/mL Not significant
3-(Benzylamino)pyrazine-2-carboxamide derivatives Benzylamino 6–42 µM Variable
Target Compound 5-Chloro-2-fluorobenzamido Not reported Not reported
  • Key Observations: Benzylamino substituents (e.g., compound 8) show potent antimycobacterial activity (MIC = 6 µM), likely due to enhanced membrane penetration and target binding . Bulky substituents, such as dichlorobenzyl groups (compound 9a), maintain activity (MIC = 12.5 µg/mL) but may reduce solubility . The target compound’s 5-chloro-2-fluorobenzamido group introduces electron-withdrawing effects, which could improve metabolic stability compared to amino-substituted analogs.
Table 2: Antifungal Activity of Pyrazine-2-carboxamides
Compound Substituent at Position 3 MIC (Trichophyton mentagrophytes) Reference
5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) 4-Methylthiazolyl 31.25–62.5 µmol/mL
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (2) 3-Trifluoromethylbenzyl 15.62 µmol/L
Target Compound 5-Chloro-2-fluorobenzamido Not reported
  • Key Observations :
    • Thiazole and trifluoromethylbenzyl substituents enhance antifungal activity, likely through interactions with fungal cell membranes or enzymes .
    • The target compound’s chloro-fluoro substitution may offer similar advantages, though direct testing is required.

Physicochemical Properties

  • Linear Dependence of Lipophilicity: For 3-aminopyrazine-2-carboxamides, logK values correlate with calculated logP (r = 0.816), except for ionizable groups like piperazine (compound 18), which exhibit lower experimental logK due to ionization .

Toxicity and Selectivity

  • Cytotoxicity : Analogs like compound 8 (HepG2 IC50 ≥250 µM) show low cytotoxicity, suggesting a favorable safety profile for pyrazine-2-carboxamides .
  • Selectivity Index (SI) : N-[3-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide (1) advanced to in vivo studies due to SI >10 (CC50/MIC) . The target compound’s halogenated substituents may similarly enhance selectivity.

Biological Activity

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the realm of antimycobacterial and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The molecular formula for 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide is C12H8ClFN4O2C_{12}H_{8}ClFN_{4}O_{2}. Its structure features a pyrazine core substituted with both a chloro and fluorobenzene moiety, which may influence its biological interactions.

Antimycobacterial Activity

Research has demonstrated that compounds similar to 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide exhibit significant antimycobacterial activity. A study focusing on N-phenylpyrazine-2-carboxamides found that derivatives with varying substituents displayed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL .

Table 1: Summary of Antimycobacterial Activity

CompoundMIC (µg/mL)Activity Against
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamideTBDM. tuberculosis H37Rv
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.56M. tuberculosis
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.13M. tuberculosis

Cytotoxicity Studies

In vitro cytotoxicity assessments have indicated that certain derivatives of pyrazine carboxamides, including those with hydroxyl substituents, exhibit reduced toxicity while maintaining antimycobacterial efficacy. For instance, compounds were tested against Chinese hamster ovary (CHO) and renal cell adenocarcinoma cell lines, showing selectivity indices (SIs) suggesting favorable therapeutic windows .

The mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide exerts its biological effects is believed to involve inhibition of key enzymatic pathways in mycobacteria. Specifically, it may inhibit fatty acid synthase I, a crucial enzyme for mycobacterial survival . Further studies are needed to elucidate the exact molecular interactions and pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example, a recent investigation into various N-substituted pyrazine derivatives highlighted how modifications in the phenyl ring can significantly affect biological activity while maintaining low cytotoxicity .

Table 2: Comparative Analysis of Related Compounds

CompoundStructure FeaturesMIC (µg/mL)Cytotoxicity (SI)
Compound A-Cl, -OH substitutions1.56SI = 47
Compound B-F substitutionTBDTBD

Q & A

What are the key challenges in synthesizing 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of pyrazine carboxamide derivatives often faces challenges such as low yields during amide coupling, regioselectivity in halogenation, and purification of intermediates. For example, nitration of pyrazine carboxamide precursors requires precise control of temperature and stoichiometry to avoid over-nitration or side reactions . Optimization strategies include:

  • Phosphorus oxychloride-mediated dehydration for converting hydroxyl groups to chlorides while preserving the carboxamide moiety .
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce side products in multi-step pathways .
  • HPLC-guided purification to isolate intermediates, as demonstrated in the synthesis of related pyrazinecarboxamide kinase inhibitors .

How is the structural integrity of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide validated in complex biological matrices?

Basic Research Focus
Structural validation employs:

  • High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm molecular weight and regiochemistry (e.g., distinguishing between 5-chloro and 6-nitro isomers) .
  • Vibrational spectroscopy (FTIR) to identify functional groups, such as the carbonyl stretch (~1650–1700 cm<sup>-1</sup>) of the carboxamide moiety .
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, as seen in copper(II) complexes of pyrazinecarboxamide ligands .

What in vitro screening strategies are used to evaluate the bioactivity of this compound against disease targets?

Basic Research Focus
Bioactivity screening involves:

  • MIC/CC50 assays to determine selectivity indices (SI) for antimicrobial or anticancer activity. Compounds with SI >10 (e.g., N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide) advance to in vivo testing .
  • Kinase inhibition profiling using radiometric or fluorescence-based assays (e.g., JAK3 IC50 = 27 nM for related pyrazinecarboxamides) .
  • Cell permeability assays (e.g., PAMPA-BBB) to assess blood-brain barrier penetration for neurological targets like MAO-B .

How do structural modifications influence the MAO-B inhibitory activity of pyrazine carboxamide derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Halogen substitution : A 3-chloro-4-fluorobenzyloxy group enhances MAO-B inhibition (e.g., compound 37: IC50 = 3.9 nM) by improving hydrophobic interactions in the enzyme's active site .
  • Carboxamide positioning : The 2-pyrazinyl carboxamide moiety is critical for hydrogen bonding with Gln206 and Tyr435 residues, as shown in docking studies .
  • Electron-withdrawing groups : Trifluoromethyl substitutions increase metabolic stability without compromising potency .
ModificationIC50 (nM)Selectivity (MAO-B/MAO-A)Reference
3-Chloro-4-fluorobenzyloxy3.9>500
4-Trifluoromethyl9.7>300

How can computational methods resolve contradictions in bioactivity data across different assay models?

Advanced Research Focus
Contradictions (e.g., high in vitro potency but low in vivo efficacy) are addressed via:

  • Molecular dynamics (MD) simulations to assess target engagement stability (e.g., TDP-43 RRM1 binding by pyrazinecarboxamide derivatives) .
  • Free-energy perturbation (FEP) to predict binding affinity changes caused by structural modifications .
  • ADMET prediction tools to identify metabolic liabilities, such as rapid glucuronidation of hydroxylated metabolites .

What experimental strategies optimize the use of this compound as a secondary metabolite elicitor in plant cell cultures?

Advanced Research Focus
In Silybum marianum and Fagopyrum esculentum cultures:

  • Dose-response profiling : Optimal concentrations (e.g., 3.292 × 10<sup>−4</sup> mol/L for taxifolin production) minimize cytotoxicity while maximizing flavonoid yields .
  • Time-course analysis : Peak metabolite production occurs 24–168 hours post-treatment, requiring staggered harvesting .
  • Transcriptomic profiling to link elicitor exposure to upregulated phenylpropanoid pathway genes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
Reactant of Route 2
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3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.